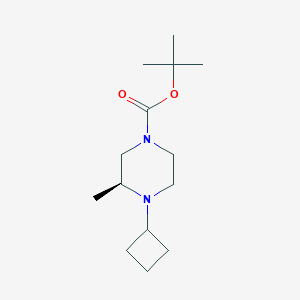

tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate

Description

tert-Butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group at position 1, a cyclobutyl substituent at position 4, and a methyl group at the (S)-configured position 2. Piperazine derivatives are widely used in drug discovery due to their ability to modulate solubility, bioavailability, and target binding via hydrogen bonding and steric effects .

Properties

IUPAC Name |

tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-11-10-15(13(17)18-14(2,3)4)8-9-16(11)12-6-5-7-12/h11-12H,5-10H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEJUDBZQOFCBB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2CCC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2CCC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the cyclobutyl and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reduction.

Substitution: Alkyl halides in the presence of a base like sodium hydride can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or target specificity. Research indicates that derivatives of piperazine compounds, including tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate, are often explored for their effectiveness against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of piperazine derivatives, this compound was found to exhibit significant cytotoxicity against certain cancer cell lines. The mechanism of action was suggested to involve the inhibition of specific signaling pathways crucial for tumor growth and proliferation. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Table 1: Synthetic Applications

Neuropharmacological Studies

Recent investigations have focused on the neuropharmacological applications of this compound. Piperazine derivatives are known to interact with neurotransmitter receptors, making them candidates for treating conditions such as anxiety and depression.

Case Study: Serotonin Receptor Modulation

A research study demonstrated that this compound acts as a selective serotonin receptor modulator. The compound showed promise in enhancing serotonergic transmission, which is critical in mood regulation . This suggests its potential utility in developing antidepressant medications.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound has been essential for optimizing its pharmacological properties. SAR studies have revealed that modifications at specific positions on the piperazine ring can significantly influence biological activity.

Table 2: SAR Insights

Mechanism of Action

The mechanism of action of tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the piperazine ring can interact with various biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with similar tert-butyl piperazine carboxylates, emphasizing substituent effects and applications:

Substituent Effects on Physicochemical Properties

- Its smaller size compared to morpholino () or benzyl () groups may reduce molecular weight and improve solubility.

- Aromatic vs. Aliphatic Groups : Benzyl () and triazolylphenyl () substituents increase lipophilicity, whereas the cyclobutyl group balances hydrophobicity and conformational flexibility.

- Chiral Centers : The (3S)-methyl group in the target compound introduces stereochemical complexity, critical for enantioselective interactions in drug-receptor binding .

Stability and Reactivity

- The cyclobutyl group’s strain may lower thermal stability compared to unstrained analogs (e.g., ). However, the tert-butyl carbamate enhances hydrolytic stability under basic conditions .

- Unlike the diazoacetyl derivative (), the target compound lacks highly reactive functional groups, suggesting suitability for long-term storage.

Biological Activity

Tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H21N1O2

- Molecular Weight : 225.31 g/mol

- CAS Number : 120737-59-9

The compound features a piperazine ring, which is known for its versatility in drug design. The presence of tert-butyl and cyclobutyl groups enhances its lipophilicity, potentially affecting its bioavailability and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including:

- Antidepressant effects

- Anti-inflammatory properties

- Antimicrobial activity

The biological activity of this compound may be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperazine structure can significantly influence the compound's potency and selectivity. For instance:

- Substituents on the piperazine ring : Variations in the methyl and cyclobutyl groups can enhance or diminish biological activity.

- Lipophilicity : The presence of bulky groups like tert-butyl increases membrane permeability, which is crucial for CNS-active drugs.

Research Findings

Several studies have investigated the biological activity of related compounds:

- Inhibition Studies :

-

Metabolic Stability :

- Research indicates that compounds with tert-butyl groups often exhibit high metabolic lability. Strategies to enhance metabolic stability include replacing the tert-butyl group with more stable moieties, such as trifluoromethyl or cyclopropyl groups . This could be relevant for optimizing the stability of our compound.

- Case Studies :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic routes for tert-butyl (3S)-4-cyclobutyl-3-methylpiperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine core. A common approach includes:

- Step 1 : Functionalization of the piperazine ring with cyclobutyl and methyl groups under stereochemical control.

- Step 2 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF.

- Step 3 : Purification via column chromatography (e.g., silica gel) or recrystallization to isolate the enantiomerically pure (3S)-configured product . Reaction parameters like temperature (0–25°C), solvent polarity, and base selection (e.g., triethylamine) critically influence yield and stereoselectivity.

Q. How is the molecular structure of this compound characterized experimentally?

Q. What are its primary applications in academic research?

The compound serves as:

- A building block for synthesizing bioactive molecules (e.g., kinase inhibitors or GPCR ligands).

- A stereochemical probe to study enantioselective reactions or receptor-binding dynamics.

- A substrate for exploring cyclobutyl ring reactivity in strain-release chemistry .

Advanced Research Questions

Q. How does stereochemistry at the 3S position influence its biological activity?

The (3S) configuration impacts:

- Receptor Binding : Molecular docking studies suggest the cyclobutyl and methyl groups create steric and electronic complementarity with hydrophobic pockets in target proteins (e.g., enzymes or transporters).

- Metabolic Stability : The stereochemistry affects susceptibility to cytochrome P450-mediated oxidation, as shown in comparative assays with (3R) analogs . Advanced studies use chiral HPLC to separate enantiomers and assess activity via in vitro bioassays (e.g., IC₅₀ measurements) .

Q. How can conflicting NMR and crystallography data be resolved during structural analysis?

Contradictions may arise from:

- Dynamic Effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray).

- Solvent Artifacts : Hydrogen bonding in polar solvents altering NMR chemical shifts. Resolution strategies:

- Perform variable-temperature NMR to detect dynamic processes.

- Compare multiple crystal structures (e.g., using SHELXL) to identify dominant conformers .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Key optimizations include:

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclobutylation.

- Flow Chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions .

- DoE (Design of Experiments) : Statistical analysis to identify critical parameters (e.g., solvent/base ratio, reaction time) .

Q. How does the cyclobutyl group affect its pharmacokinetic properties?

The strained cyclobutyl ring:

- Enhances Lipophilicity : Increasing membrane permeability (measured via PAMPA assays).

- Reduces Metabolic Clearance : Resistance to oxidative metabolism compared to linear alkyl chains, as shown in microsomal stability studies . Computational tools (e.g., SwissADME) predict logP and solubility, guiding structural modifications .

Q. What techniques validate its interactions with biological targets?

Mechanistic studies employ:

- Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD) and kinetics (kon/koff).

- Cryo-EM/X-ray Crystallography : For structural resolution of compound-target complexes.

- SAR (Structure-Activity Relationship) Analysis : Systematic variation of substituents to map pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.